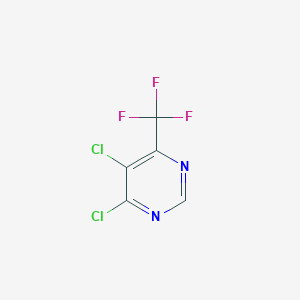

4,5-Dichloro-6-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dichloro-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5HCl2F3N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyrimidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-(trifluoromethyl)pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2,4,6-trichloropyrimidine with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dichloro-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or oxidizing agent used. For instance, substitution with an amine would yield an aminopyrimidine derivative .

Aplicaciones Científicas De Investigación

4,5-Dichloro-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.

Industry: The compound is utilized in the production of agrochemicals, including herbicides and fungicides.

Mecanismo De Acción

The mechanism of action of 4,5-Dichloro-6-(trifluoromethyl)pyrimidine varies depending on its application. In pharmaceuticals, it often acts by inhibiting specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets . The chlorine atoms can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparación Con Compuestos Similares

- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

- 2,4,6-Trichloropyrimidine

- 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

Comparison: 4,5-Dichloro-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of its substituents, which can significantly affect its reactivity and biological activity. Compared to 2,4-dichloro derivatives, the 4,5-dichloro configuration may offer different steric and electronic properties, making it more suitable for certain applications .

Actividad Biológica

4,5-Dichloro-6-(trifluoromethyl)pyrimidine is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with dichloro and trifluoromethyl groups. The presence of these electronegative substituents enhances its reactivity and bioactivity. The molecular formula is C7H2Cl2F3N, with a molecular weight of 238.00 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antitumor Activity : Research indicates that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate significant inhibitory effects on the growth of MDA-MB-231 (triple-negative breast cancer) cells with IC50 values as low as 0.126 μM . These compounds often induce apoptosis and can disrupt key signaling pathways involved in tumor progression.

- Antimicrobial Properties : Pyrimidines are known for their antimicrobial activities. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative organisms. The mechanism often involves inhibition of DNA synthesis or interference with metabolic pathways essential for bacterial growth .

Antitumor Efficacy

A study evaluating the antitumor efficacy of pyrimidine derivatives found that compounds with similar structures to this compound exhibited potent growth inhibition in xenograft mouse models. For example, one derivative reduced tumor size significantly without causing hepatotoxicity .

Antimicrobial Activity

In vitro assays have demonstrated that related pyrimidine compounds possess significant antimicrobial activity against pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.8 to 6.25 µg/mL, indicating strong potential for therapeutic applications in treating bacterial infections .

Case Studies

- Case Study on Antitumor Activity : A novel pyrimidine derivative was tested in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The compound demonstrated a significant reduction in metastatic nodules after treatment over a period of 30 days, suggesting effective control over tumor spread .

- Case Study on Antimicrobial Efficacy : In a comparative study against standard antibiotics, a related compound showed superior activity against Chlamydia species compared to traditional treatments like penicillin, highlighting its potential as a new antimicrobial agent .

Data Summary

Propiedades

IUPAC Name |

4,5-dichloro-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSXFPPHNGJCLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476613 |

Source

|

| Record name | 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141602-36-0 |

Source

|

| Record name | 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.